molecular formula C17H20N2O2 B1526619 Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate CAS No. 1252672-88-0

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

Cat. No.: B1526619
CAS No.: 1252672-88-0
M. Wt: 284.35 g/mol
InChI Key: AMPXLEPLPYICLE-UHFFFAOYSA-N
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Description

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS RN: 1252672-88-0) is a bicyclic carbamate derivative characterized by a rigid bicyclo[2.2.2]octane scaffold substituted with a cyano group at the 4-position and a benzyl carbamate moiety at the 1-position. Its molecular formula is C₁₇H₂₀N₂O₂, with a molecular weight of 284.35 g/mol . The compound is stored under dry, sealed conditions at 2–8°C to maintain stability, reflecting its sensitivity to environmental factors.

Structurally, the bicyclo[2.2.2]octane framework imparts high rigidity and steric constraints, making it valuable in medicinal chemistry for modulating conformational flexibility in drug candidates. Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating stringent handling protocols .

Properties

IUPAC Name

benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c18-13-16-6-9-17(10-7-16,11-8-16)19-15(20)21-12-14-4-2-1-3-5-14/h1-5H,6-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPXLEPLPYICLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C#N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Chemical Name : this compound
  • CAS Number : 1252672-88-0
  • Molecular Formula : C17H20N2O2
  • Molecular Weight : 284.36 g/mol

This compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. It has been studied for its role in inhibiting hydroxysteroid 17β-dehydrogenase type 13 (HSD17B13), an enzyme linked to various liver diseases, including non-alcoholic fatty liver disease (NAFLD) and hepatocellular carcinoma. Inhibition of HSD17B13 is hypothesized to reduce inflammation and fibrosis in liver tissues, thereby mitigating disease progression .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Description
Enzyme Inhibition Inhibits HSD17B13, potentially reducing liver inflammation and fibrosis .
Antitumor Activity Exhibits potential antitumor effects in preclinical models .
Neuroprotective Effects Shows promise in neuroprotection, though further studies are needed .

Case Studies and Research Findings

  • Inhibition of HSD17B13 :
    • A study demonstrated that compounds similar to this compound effectively inhibited HSD17B13 activity in vitro, leading to decreased lipid accumulation in hepatocytes .
  • Antitumor Potential :
    • Research indicated that this compound could induce apoptosis in cancer cell lines, suggesting its utility as a potential chemotherapeutic agent .
  • Neuroprotective Properties :
    • Preliminary investigations have shown that this compound may protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases .

Comparison with Similar Compounds

Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS: 2187434-96-2)

  • Molecular Formula : C₁₈H₂₂N₂O₂
  • Molecular Weight : 298.38 g/mol
  • Key Difference : Incorporates a methylene (-CH₂-) spacer between the bicyclo[2.2.2]octane ring and the carbamate group.

Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate (Ref: 54-OR300202)

  • Key Difference: Substitution of the cyano group with an aminomethyl (-CH₂NH₂) group.
  • Impact : Introduces a basic nitrogen, enhancing solubility in polar solvents and enabling hydrogen bonding. This modification is advantageous in drug design for improving target binding or pharmacokinetics .

tert-Butyl 4-(hydroxymethyl)bicyclo[2.2.2]octan-1-ylcarbamate (CAS: 1333384-43-2)

  • Molecular Formula: C₁₅H₂₅NO₃
  • Key Difference : Features a hydroxymethyl (-CH₂OH) substituent and a tert-butyl carbamate protecting group.
  • Impact: The hydroxymethyl group increases hydrophilicity, while the tert-butyl group enhances stability during synthetic steps. This compound is stored at room temperature, indicating greater environmental resilience compared to the cyano-substituted analog .

Key Observations :

  • The cyano-substituted compound exhibits higher reactivity and acute toxicity compared to the hydroxymethyl derivative.
  • Storage requirements correlate with substituent stability: the cyano group necessitates refrigeration, while the tert-butyl group allows ambient storage.

Preparation Methods

Synthesis of the Bicyclo[2.2.2]octane Core with Cyano Substitution

The bicyclo[2.2.2]octane derivatives can be synthesized by catalytic hydrogenation or ring closure methods starting from suitable precursors such as bicyclic ketones or dicarboxylic acid derivatives. According to patent WO2019075004A1, bicyclo[2.2.2]octane derivatives bearing functional groups like cyano can be prepared through selective substitution reactions on the bicyclic scaffold.

  • Key Steps:
    • Starting from bicyclo[2.2.2]octane-1-carboxylic acid or related derivatives.
    • Conversion of functional groups to cyano via nucleophilic substitution or dehydration of amides.
    • Use of catalysts such as platinum group metals for selective hydrogenation or functional group transformations.

Formation of the Carbamate Group

The carbamate moiety is introduced by reaction of the amino group on the bicyclic scaffold with benzyl chloroformate or benzyl isocyanate, forming the benzyl carbamate.

  • Typical Reaction:
    • Amino-bicyclo[2.2.2]octane derivative + benzyl chloroformate → benzyl carbamate derivative.
    • This reaction is usually conducted under basic conditions to neutralize the generated HCl.
    • Solvents such as dichloromethane or tetrahydrofuran are commonly used.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Bicyclo[2.2.2]octane-1-amine derivative Benzyl chloroformate, base Benzyl carbamate intermediate
2 Intermediate with free amino group Introduction of cyano group via substitution or dehydration This compound

Research Findings and Optimization

  • The selectivity of cyano group introduction is critical to avoid side reactions on the bicyclic ring.
  • Catalysts such as Pd/C or PtO2 can be employed for hydrogenation steps to ensure stereochemical integrity.
  • Reaction yields are optimized by controlling temperature and solvent polarity during carbamate formation.
  • Purification is typically done by column chromatography or recrystallization.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Conditions Notes
Bicyclo[2.2.2]octane core synthesis Catalytic hydrogenation or ring closure Pt, Pd catalysts Mild hydrogen atmosphere Preserves bicyclic structure
Cyano group introduction Nucleophilic substitution or dehydration Cyanide sources, dehydrating agents Controlled temperature Selectivity crucial
Carbamate formation Reaction with benzyl chloroformate Benzyl chloroformate, base (e.g., triethylamine) Room temperature, inert atmosphere Avoids hydrolysis, high yield

Q & A

Q. What are the key synthetic methodologies for Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate, and how are reaction conditions optimized?

The synthesis typically involves iodocyclization to form the bicyclo[2.2.2]octane core, followed by sequential functionalization. For example:

  • Step 1 : Cyclization of a precursor using sodium periodate (NaIO₄) in a polar solvent (e.g., acetone/water) to generate the bicyclic framework .
  • Step 2 : Introduction of the cyanogroup via nucleophilic substitution (e.g., using KCN or CuCN) under controlled pH and temperature .
  • Step 3 : Carbamate formation via reaction with benzyl chloroformate in the presence of a base (e.g., triethylamine) .
    Optimization : Parameters like solvent polarity (e.g., THF vs. DCM), reaction time, and stoichiometric ratios are adjusted using Design of Experiments (DoE) to maximize yield and purity.

Q. How can researchers confirm the molecular structure of this compound?

  • X-ray crystallography : Using programs like SHELXL (part of the SHELX suite) to resolve the bicyclic geometry and substituent positions .
  • NMR spectroscopy : 1^1H and 13^13C NMR to verify the cyanogroup (δ ~110-120 ppm for CN) and carbamate linkage (δ ~155 ppm for carbonyl) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular formula (e.g., [M+H]+^+ peak matching C17_{17}H19_{19}N2_2O2_2) .

Q. What purification techniques are most effective for isolating this compound?

  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .
  • Recrystallization : Using ethanol or acetone to obtain high-purity crystals .
  • HPLC : For analytical-scale purity checks, especially if byproducts have similar Rf values .

Advanced Research Questions

Q. How does the 4-cyanobicyclo[2.2.2]octane core influence reactivity in medicinal chemistry applications?

The rigid bicyclic scaffold provides conformational restraint , enhancing binding affinity to target proteins. For example:

  • The cyanogroup acts as a hydrogen-bond acceptor , interacting with enzyme active sites (e.g., serine proteases) .
  • The carbamate moiety enables pH-dependent hydrolysis , making it a prodrug candidate .
    Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Multi-technique cross-validation : Discrepancies in NMR peaks (e.g., overlapping signals) can be resolved via 2D experiments (COSY, HSQC) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict 13^13C NMR shifts, which are compared to experimental data .
  • Crystallographic refinement : SHELXL refines X-ray data to correct for thermal motion artifacts or disorder .

Q. How can researchers study the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose the compound to acidic/basic buffers (pH 1–13), oxidants (H2_2O2_2), or light to identify degradation pathways .
  • LC-MS monitoring : Track degradation products over time (e.g., hydrolysis of the carbamate to benzyl alcohol and CO2_2) .
  • Accelerated stability testing : Use elevated temperatures (40–60°C) to predict shelf-life .

Q. What computational tools are used to predict the compound’s biological activity?

  • Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., kinases) using the bicyclo[2.2.2]octane as a rigid core .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) .
  • QSAR modeling : Relates structural features (e.g., cyanogroup electronegativity) to activity data from analogous compounds .

Q. How does this compound compare structurally and functionally to similar bicyclo[2.2.2]octane derivatives?

Compound Key Features Unique Aspects
Benzyl 4-aminobicyclo[...]Amino group instead of cyanoHigher solubility but reduced metabolic stability
4-Methylbicyclo[...]Methyl substituentEnhanced lipophilicity; weaker target binding
Trioxabicyclo[...]Oxygen atoms in the ringImproved hydrolytic stability; used in prodrug design
Data derived from comparative studies in and .

Methodological Guidance

Q. What experimental protocols are recommended for assessing in vitro biological activity?

  • Enzyme inhibition assays : Use fluorescence-based kits (e.g., Kinase-Glo®) to measure IC50_{50} values .
  • Cell viability studies : Treat cancer cell lines (e.g., HeLa, MCF-7) and quantify apoptosis via flow cytometry .
  • Target engagement : Cellular thermal shift assay (CETSA) confirms binding to intended proteins .

Q. How can researchers address low yields in the final carbamate coupling step?

  • Alternative coupling reagents : Replace benzyl chloroformate with HATU/DIPEA for milder conditions .
  • Microwave-assisted synthesis : Reduce reaction time and improve efficiency (e.g., 80°C, 30 min) .
  • In situ monitoring : Use FTIR to track carbonyl formation (peak ~1700 cm1^{-1}) and optimize reaction termination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate
Reactant of Route 2
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Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate

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